molecular formula C13H9N3O4S B10778911 4-(4-Methylphenyl)sulfinyl-7-nitro-2,1,3-benzoxadiazole CAS No. 53619-67-3

4-(4-Methylphenyl)sulfinyl-7-nitro-2,1,3-benzoxadiazole

Cat. No.: B10778911
CAS No.: 53619-67-3
M. Wt: 303.30 g/mol
InChI Key: FRBRHPUZSWIODD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC228150 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

NSC228150 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: NSC228150 can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC228150 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC228150 involves the inhibition of single-stranded DNA-binding proteins. These proteins play a crucial role in DNA replication, repair, and recombination. By inhibiting these proteins, NSC228150 disrupts the DNA replication process, leading to the inhibition of bacterial growth and proliferation. The molecular targets of NSC228150 include the single-stranded DNA-binding proteins found in various bacterial species .

Comparison with Similar Compounds

NSC228150 can be compared with other similar compounds that inhibit single-stranded DNA-binding proteins. Some of these similar compounds include:

    9-Hydroxyphenylfluoron: This compound also inhibits single-stranded DNA-binding proteins and has shown potential as an antimicrobial agent.

    Purpurogallin: Another inhibitor of single-stranded DNA-binding proteins, purpurogallin has demonstrated selective toxicity towards bacterial cells while being non-toxic to human cells.

What sets NSC228150 apart from these compounds is its unique chemical structure, which allows for specific interactions with the target proteins, leading to effective inhibition of bacterial DNA replication .

Properties

CAS No.

53619-67-3

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

4-(4-methylphenyl)sulfinyl-7-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C13H9N3O4S/c1-8-2-4-9(5-3-8)21(19)11-7-6-10(16(17)18)12-13(11)15-20-14-12/h2-7H,1H3

InChI Key

FRBRHPUZSWIODD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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